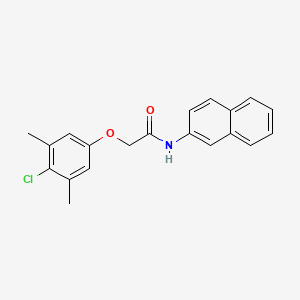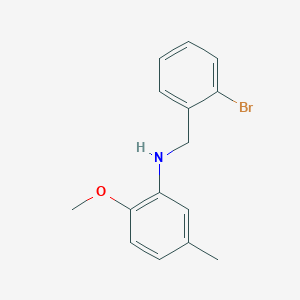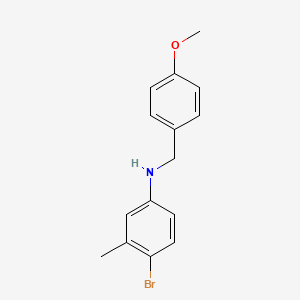![molecular formula C16H16N2O3 B5747914 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide, also known as FPA, is a chemical compound that has been widely studied for its potential applications in scientific research. FPA is a derivative of acrylamide, which is a widely used chemical in various industrial and scientific applications. FPA has been shown to have several unique properties that make it an attractive candidate for use in various research applications.
作用機序
The mechanism of action of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide involves the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These inhibitory effects make 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide a potential candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor effects. 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide in laboratory experiments include its potent inhibitory effects on various enzymes and proteins, as well as its relatively simple synthesis method. However, 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide, including the development of new drugs and therapies based on its inhibitory effects on various enzymes and proteins. Further research is also needed to fully understand the mechanism of action of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide and its potential applications in various scientific research fields. Additionally, the potential toxicity of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide needs to be further investigated to ensure its safety for use in humans.
合成法
The synthesis of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide involves the reaction of 2-furylamine with 4-(propionylamino)benzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form the final product, 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
科学的研究の応用
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to have potent inhibitory effects on various enzymes and proteins, making it a potential candidate for the development of new drugs and therapies.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-15(19)17-12-5-7-13(8-6-12)18-16(20)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,19)(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMESKJQNZVAWPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)


![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
